Sesartemin Sesartemin Sesartemin belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Sesartemin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sesartemin is primarily located in the membrane (predicted from logP). Outside of the human body, sesartemin can be found in alcoholic beverages and herbs and spices. This makes sesartemin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 77394-27-5
VCID: VC20829980
InChI: InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3
SMILES: COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC
Molecular Formula: C23H26O8
Molecular Weight: 430.4 g/mol

Sesartemin

CAS No.: 77394-27-5

Cat. No.: VC20829980

Molecular Formula: C23H26O8

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

Sesartemin - 77394-27-5

Specification

Description Sesartemin belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Sesartemin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sesartemin is primarily located in the membrane (predicted from logP). Outside of the human body, sesartemin can be found in alcoholic beverages and herbs and spices. This makes sesartemin a potential biomarker for the consumption of these food products.
CAS No. 77394-27-5
Molecular Formula C23H26O8
Molecular Weight 430.4 g/mol
IUPAC Name 4-methoxy-6-[6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Standard InChI InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3
Standard InChI Key DHWUVPPRBIJJKS-UHFFFAOYSA-N
Isomeric SMILES COC1=CC(=CC2=C1OCO2)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC
SMILES COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC
Canonical SMILES COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC
Appearance Powder
Melting Point 115 - 116 °C

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